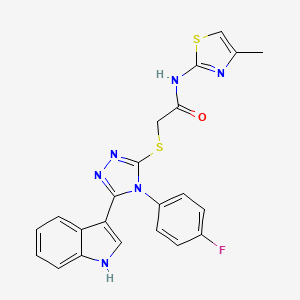

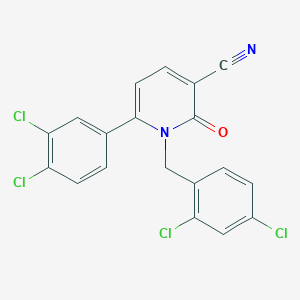

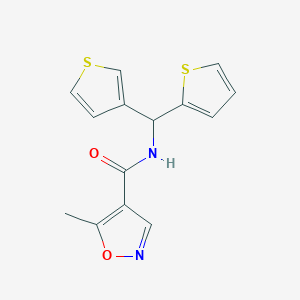

![molecular formula C12H13FN2 B2687244 1-[(2-Fluorophenyl)methyl]-3,5-dimethylpyrazole CAS No. 1227743-91-0](/img/structure/B2687244.png)

1-[(2-Fluorophenyl)methyl]-3,5-dimethylpyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-Fluorophenyl)methyl]-3,5-dimethylpyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as FMDP and has been synthesized using different methods. The purpose of

Scientific Research Applications

Photophysics and Material Science

- A study by Yang et al. (2005) synthesized and characterized heteroleptic Ir(III) metal complexes incorporating N-phenyl-substituted pyrazoles, including 1-(2,4-difluorophenyl)-3,5-dimethylpyrazole, for highly efficient, room-temperature blue phosphorescence. This research provides a basis for future design and synthesis of blue phosphorescent emitters, demonstrating the compound's relevance in developing advanced materials for optoelectronic devices (Cheng‐Han Yang et al., 2005).

Catalysis and Synthetic Chemistry

- Chaudhuri et al. (2005) reported the use of 3,5-Dimethylpyrazolium fluorochromate (VI) as an efficient catalyst for the oxidation of various organic substrates using hydrogen peroxide at room temperature under solvent-free conditions. This study highlights the compound's role in facilitating green chemistry applications by offering an environmentally friendly method for the synthesis of carbonyl compounds from alcohols (M. Chaudhuri et al., 2005).

Fluorination Techniques

- Yuan et al. (2017) developed a transition-metal-free decarboxylative fluorination method for electron-rich heteroaromatics, including pyrazoles, showcasing the versatility of pyrazole derivatives in organic synthesis. This method enables the efficient introduction of fluorine atoms into heteroaromatic compounds, underscoring the compound's significance in the synthesis of fluorinated building blocks for medicinal chemistry (Xi Yuan et al., 2017).

Computational Chemistry and Drug Design

- Thomas et al. (2018) conducted a detailed computational study on two pyrazole derivatives to evaluate their reactivity and pharmaceutical potential. This research exemplifies the role of computational techniques in predicting the properties and potential applications of pyrazole derivatives in drug development (Renjith Thomas et al., 2018).

Antimicrobial and Antitubercular Agents

- Ahsan et al. (2012) synthesized 1,5-dimethyl-2-phenyl-4-([5-(arylamino)-1,3,4-oxadiazol-2-yl]methylamino)-1,2-dihydro-3H-pyrazol-3-one analogues and evaluated their antimycobacterial activity. This study underscores the compound's potential as a scaffold for developing new therapeutics against tuberculosis, with compound 4a showing significant activity against Mycobacterium tuberculosis (M. Ahsan et al., 2012).

properties

IUPAC Name |

1-[(2-fluorophenyl)methyl]-3,5-dimethylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2/c1-9-7-10(2)15(14-9)8-11-5-3-4-6-12(11)13/h3-7H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVYSWCZMGKSPCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC2=CC=CC=C2F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2-Fluorophenyl)methyl]-3,5-dimethylpyrazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Pyridin-4-ylsulfanyl-1-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2687166.png)

![N-mesityl-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2687167.png)

![N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]cyclohexanecarboxamide](/img/structure/B2687176.png)

![(E)-4-(N,N-diisobutylsulfamoyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2687179.png)

![5-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2,5-dimethylphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2687181.png)